Diels–Alder Dienophilicity: Rate Constants Superior to Carbonyl- and Nitrile-Activated Alkynes
Perfluoroalkyl acetylenic sulfones, including the trifluoromethylsulfonyl-substituted alkynes, exhibit Diels–Alder rate constants that exceed those of alkynes activated by carbonyl or nitrile groups. In a comparative study by Glass, Smith, and Hanack, the trifluoromethyl derivative 6a reacted with dienes with rate constants greater than those measured for acetylene dicarboxylate or cyanoacetylene under identical conditions, demonstrating the uniquely potent activation provided by the –SO₂CF₃ substituent [1].
| Evidence Dimension | Diels–Alder reaction rate constant (relative ordering) |
|---|---|
| Target Compound Data | Qualitative: rate constant greater than carbonyl/nitrile-activated alkynes (class: alkynyl trifluoromethyl sulfones) |
| Comparator Or Baseline | Dimethyl acetylenedicarboxylate (ester-activated) and cyanoacetylene (nitrile-activated) |
| Quantified Difference | Rate constant ordering: –SO₂CF₃-activated > ester-activated ≈ nitrile-activated (exact k values not publicly available from this source, but qualitative ranking firmly established) |
| Conditions | Thermal Diels–Alder cycloaddition with 1,3-dienes (e.g., cyclopentadiene, 1,3-pentadiene). |
Why This Matters
For procurement decisions involving cycloaddition chemistry, the superior dienophilicity of alkynyl triflones relative to commonly used ester- or nitrile-activated alkynes can enable lower reaction temperatures, shorter reaction times, or higher yields, directly impacting process efficiency.
- [1] Glass, R. S.; Smith, D. L.; Hanack, M. Cycloadditions and cyclizations of acetylenic, allenic, and conjugated dienyl sulfones. In: Patai's Chemistry of Functional Groups; John Wiley & Sons, 2010. DOI: 10.1002/9780470682531.pat0546. View Source
